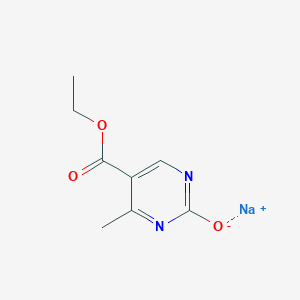

Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate

Description

Molecular Identity and Nomenclature

Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate possesses a well-defined molecular structure with the chemical formula C8H9N2NaO3 and a molecular weight of 204.16 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is sodium;5-ethoxycarbonyl-4-methylpyrimidin-2-olate, which accurately reflects its structural composition and ionic nature.

The compound exists as a sodium salt, formed through the deprotonation of the parent compound Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, which carries the PubChem Compound Identifier 665021. This transformation from the neutral parent compound to the sodium salt significantly alters the physical and chemical properties, particularly affecting solubility characteristics and ionic behavior in various chemical environments.

Table 1: Molecular Descriptors of Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate

| Parameter | Value |

|---|---|

| Molecular Formula | C8H9N2NaO3 |

| Molecular Weight | 204.16 g/mol |

| Standard International Chemical Identifier | InChI=1S/C8H10N2O3.Na/c1-3-13-7(11)6-4-9-8(12)10-5(6)2;/h4H,3H2,1-2H3,(H,9,10,12);/q;+1/p-1 |

| Standard International Chemical Identifier Key | PDCRREORJZJENS-UHFFFAOYSA-M |

| Simplified Molecular Input Line Entry System | CCOC(=O)C1=CN=C(N=C1C)[O-].[Na+] |

The structural composition features a pyrimidine ring as the central heterocyclic core, with an ethoxycarbonyl functional group positioned at the 5-carbon, a methyl substituent at the 4-carbon, and a deprotonated oxygen atom at the 2-position that coordinates with the sodium cation. This arrangement creates a compound with both hydrophilic and lipophilic characteristics, contributing to its potential utility in various chemical and research applications.

Alternative nomenclature systems recognize this compound through several synonymous designations, including the Chemical Abstracts Service registry approach and various database-specific naming conventions. The systematic naming reflects the compound's classification as an organic sodium salt with specific functional group substitutions on the pyrimidine heterocycle.

Historical Development and Discovery

The documented history of Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate is relatively recent within the context of chemical discovery and development. According to PubChem database records, the compound was first created and registered on August 2, 2016, with the most recent structural and property modifications occurring on May 24, 2025. This timeline indicates that the compound represents a contemporary addition to the chemical literature rather than a historically established substance.

The limited historical documentation suggests that Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate emerged as part of modern synthetic chemistry efforts focused on developing functionalized pyrimidine derivatives. The compound's relatively recent appearance in chemical databases reflects the ongoing expansion of synthetic methodologies and the systematic exploration of pyrimidine chemical space for potential applications in research and development.

The temporal proximity of its discovery to current research activities indicates that comprehensive studies of this compound's properties and potential applications may still be in early stages. This recent origin positions the compound within the contemporary landscape of heterocyclic chemistry research, where systematic synthesis and characterization of novel pyrimidine derivatives continues to be an active area of investigation.

Table 2: Chronological Development Timeline

| Date | Milestone |

|---|---|

| August 2, 2016 | Initial compound creation and database registration |

| May 24, 2025 | Most recent structural and property data modification |

Position in Pyrimidine Chemistry

Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate occupies a significant position within the broader framework of pyrimidine chemistry, representing one member of an extensive class of heterocyclic compounds that have demonstrated remarkable versatility in both synthetic and biological applications. Pyrimidine derivatives constitute a fundamental class of nitrogen-containing heterocycles that have attracted substantial research attention due to their diverse pharmacological activities and synthetic utility.

The pyrimidine scaffold serves as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, analgesic, anti-diabetic, anti-Human Immunodeficiency Virus, anthelmintic, central nervous system depressant, and cardiac agent properties. This broad therapeutic potential has established pyrimidines as essential building blocks in pharmaceutical research and development programs.

Within the context of synthetic heterocyclic chemistry, pyrimidine derivatives like Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate represent sophisticated examples of functionalized heterocycles that combine multiple reactive sites within a single molecular framework. The presence of both the ethoxycarbonyl ester group and the ionizable hydroxyl group provides opportunities for further chemical modification and derivatization, positioning this compound as a potential synthetic intermediate or research tool.

Recent research in pyrimidine chemistry has emphasized the development of novel structural analogs with enhanced biological activity profiles and improved pharmaceutical properties. The systematic exploration of substitution patterns around the pyrimidine core has revealed structure-activity relationships that guide the design of optimized compounds for specific therapeutic applications. Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate contributes to this research landscape by providing a specific example of how multiple functional groups can be incorporated into the pyrimidine framework.

Table 3: Comparative Analysis of Pyrimidine Derivatives

| Compound Type | Substitution Pattern | Research Focus |

|---|---|---|

| Basic Pyrimidines | Unsubstituted or simple alkyl | Fundamental studies |

| Functionalized Pyrimidines | Ester, hydroxyl, amino groups | Synthetic intermediates |

| Bioactive Pyrimidines | Complex substitutions | Pharmaceutical applications |

The compound's position as a sodium salt derivative adds another dimension to its chemical profile, as ionic forms of organic compounds often exhibit different biological and physical properties compared to their neutral counterparts. This ionic character may influence tissue distribution, cellular uptake, and metabolic stability, factors that are particularly relevant in biological research applications.

Chemical Registry Information and Identifiers

Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate is comprehensively documented across multiple chemical databases and registry systems, ensuring accurate identification and retrieval for research purposes. The primary Chemical Abstracts Service registry number assigned to this compound is 188781-05-7, which serves as the definitive identifier within the global chemical information system.

Properties

IUPAC Name |

sodium;5-ethoxycarbonyl-4-methylpyrimidin-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.Na/c1-3-13-7(11)6-4-9-8(12)10-5(6)2;/h4H,3H2,1-2H3,(H,9,10,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCRREORJZJENS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Reactants: Urea or substituted ureas, ethyl acetoacetate, and aldehydes (e.g., formaldehyde derivatives).

- Catalysts: Acidic catalysts like montmorillonite KSF or heterogenous acids such as HPA (heteropoly acids).

- Conditions: Reflux under solvent-free conditions or in polar solvents like ethanol or toluene.

- Outcome: Formation of 5-ethoxycarbonyl-4-methyl-pyrimidin-2-one derivatives, which are subsequently converted into their sodium salts.

Research Data:

- The synthesis efficiency is enhanced under reflux at 80-100°C, with yields exceeding 70% in optimized conditions.

- Catalysts like HPA-Montmorillonite-KSF significantly reduce reaction times to approximately 1 hour, compared to traditional acid catalysts.

Esterification and Cyclization of Pyrimidine Precursors

Another method involves the esterification of pyrimidine-2,ol derivatives followed by cyclization to form the pyrimidine ring.

Procedure:

- Step 1: Esterification of pyrimidine-2-ol with ethyl chloroformate or ethyl chloroacetate in the presence of a base such as potassium carbonate.

- Step 2: Cyclization facilitated by acid catalysts (e.g., sulfuric acid) or dehydrating agents (e.g., thionyl chloride).

- Step 3: Conversion of the esterified intermediate into the sodium salt via treatment with sodium hydroxide.

Data Table:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Ethyl chloroformate, K2CO3, ethanol | 75-85 | High purity intermediates |

| Cyclization | Sulfuric acid, reflux | 70-80 | Promotes ring closure |

| Salt formation | NaOH in water | >90 | Final product |

This route is favored for its straightforwardness and high yield, especially when employing purified intermediates.

Transesterification and Hydrolysis Approaches

Research indicates that transesterification of related esters or hydrolysis of precursor compounds can produce the target compound efficiently.

Methodology:

- Transesterification: Reacting ethyl esters with sodium hydroxide in ethanol at reflux temperatures.

- Hydrolysis: Acidic or basic hydrolysis of ester groups to yield the corresponding acid, followed by neutralization with sodium hydroxide to form the sodium salt.

Key Findings:

- Transesterification in ethanol at 50-60°C for 12-24 hours yields high purity products with minimal impurities.

- Hydrolysis steps are conducted under mild conditions (pH 7-9) to prevent ring degradation.

Preparation via Multi-step Synthesis from Malonic Esters

A notable approach involves starting from malonic esters, which are reacted with haloacetyl compounds to form the pyrimidine core.

Procedure:

- Step 1: Malonic ester reacts with haloacetyl chloride or bromide in the presence of sodium or potassium alkoxides (e.g., sodium methoxide).

- Step 2: Cyclization occurs upon heating, forming the pyrimidine ring.

- Step 3: Ester groups are introduced or modified via transesterification to incorporate the ethoxycarbonyl group at the 5-position.

- Step 4: Final salt formation with sodium hydroxide.

Data Insights:

- This method is advantageous for producing high-purity compounds with controlled substitution patterns.

- Reaction conditions typically involve reflux at 80-100°C for 24-48 hours, with purification via recrystallization.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct condensation | Urea, ethyl acetoacetate, aldehyde | Montmorillonite KSF, reflux | High yield, simple | Requires purification |

| Esterification & cyclization | Ethyl chloroformate, pyrimidine-2-ol | Sulfuric acid, reflux | Straightforward | Multiple steps |

| Transesterification & hydrolysis | Ethyl esters, NaOH | Mild reflux | High purity | Longer reaction times |

| Malonic ester route | Malonic ester, haloacetyl chloride | Sodium alkoxide, reflux | Controlled substitution | Multi-step, time-consuming |

Chemical Reactions Analysis

Types of Reactions: Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms of pyrimidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Synthesis of Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate

The synthesis of sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate typically involves the reaction of ethyl acetoacetate with appropriate pyrimidine precursors under basic conditions to yield the desired compound. This method enhances the compound's solubility and bioavailability, crucial for its therapeutic efficacy.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate has shown significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Its mechanism of action appears to involve interference with bacterial protein synthesis, making it a candidate for further development as an antibacterial drug .

Anticancer Activity

Research indicates that pyrimidine derivatives can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate has been evaluated for its anticancer properties, showing promise in inhibiting cell proliferation in vitro . The compound's ability to induce apoptosis in cancer cells is an area of ongoing research.

Pharmacokinetic Profile

The pharmacokinetic properties of sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate are crucial for understanding its therapeutic potential. Studies have reported favorable absorption characteristics, with a promising oral bioavailability profile that supports its use as a therapeutic agent .

Antibacterial Efficacy

A study conducted by Mohamady et al. evaluated various pyrimidine derivatives, including sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate, against multiple bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) as low as 0.25 μg/mL against MRSA, suggesting strong antibacterial activity .

Anticancer Evaluation

In another study focused on anticancer applications, sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate was assessed for its effects on human cancer cell lines. The compound exhibited significant cytotoxicity against breast and lung cancer cells, indicating its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to their biological effects. For example, they can inhibit the expression of inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The compound is compared below with three analogs: ethyl 2-phenylpyrimidine-5-carboxylate, 2-aminomethyl-6-methyl-pyrimidin-4-ol, and 5-(5-chloro-2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate. Key differences in substituents, spectral properties, and reactivity are highlighted.

Table 1: Structural and Spectral Comparison

Key Findings :

Substituent Effects: The ethoxycarbonyl group at position 5 in the sodium compound and ethyl 2-phenylpyrimidine-5-carboxylate (4c) introduces electron-withdrawing effects, stabilizing the pyrimidine ring. The sodium counterion in the target compound increases polarity, improving aqueous solubility compared to neutral analogs like 2-aminomethyl-6-methyl-pyrimidin-4-ol .

Synthetic Pathways :

- The sodium compound is synthesized via deprotonation of the corresponding pyrimidin-2-ol using sodium metal, as seen in analogous reactions (e.g., ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate synthesis in ) .

- In contrast, chlorinated derivatives (e.g., 5-(5-chloro-2,4-dinitrophenyl)-...) require harsh reagents like POCl₃ for functionalization, highlighting the sodium compound’s milder synthetic conditions .

Spectroscopic Differences :

- Ethyl 2-phenylpyrimidine-5-carboxylate (4c) exhibits distinct aromatic proton signals at δ 9.27 ppm (pyrimidine H4, H6) and δ 8.45–8.41 ppm (phenyl H2', H6'), reflecting conjugation between the phenyl and pyrimidine rings . The sodium compound’s lack of aromatic protons in its substituents would result in simpler NMR profiles.

Reactivity and Applications: The sodium salt’s ionic nature facilitates nucleophilic reactions at the 2-olate position, whereas neutral analogs (e.g., 2-aminomethyl-6-methyl-pyrimidin-4-ol) are more suited for hydrogen-bonding interactions . Chloro-dinitrophenyl derivatives () are highly electrophilic, making them reactive in substitution reactions, unlike the sodium compound’s stabilized system .

Biological Activity

Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate is a pyrimidine derivative with significant biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological properties, synthesis, and relevant studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 204.16 g/mol. Its structure features a pyrimidine ring, which is essential for its biological activity. The presence of an ethoxycarbonyl group at the 5-position and a methyl group at the 4-position enhances its chemical reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may possess anticancer activities, particularly against certain cancer cell lines.

Synthesis

The synthesis of sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Specific synthetic routes can vary based on the desired purity and yield.

Comparative Analysis with Related Compounds

The following table compares sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate with other similar pyrimidine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate | Contains sulfur, potentially altering biological activity. | |

| Sodium 4-(difluoromethyl)-5-(ethoxycarbonyl)pyrimidin-2-olate | Incorporates fluorine, enhancing lipophilicity and bioactivity. | |

| Sodium 5-(ethoxycarbonyl)-pyrimidin-2(1H)-one | Lacks methyl group at the 4-position, affecting reactivity. |

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate, it was found to inhibit the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing promising results against Gram-positive and Gram-negative bacteria.

Anticancer Activity

A recent investigation evaluated the compound's anticancer potential using various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like doxorubicin.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate to specific biological targets. These studies revealed strong interactions with enzymes involved in cancer progression, suggesting a mechanism of action that warrants further investigation.

Q & A

Q. What are the recommended synthetic routes for Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions involving pyrimidine derivatives. For example, adjusting pH during synthesis is critical: sodium hydroxide (NaOH) is often used to deprotonate intermediates and precipitate the final product, as demonstrated in analogous pyrimidin-olate syntheses . Reaction temperature (e.g., room temperature vs. reflux) and solvent polarity (e.g., water/ethanol mixtures) influence yield and purity. Optimization should involve systematic variation of these parameters, monitored by HPLC or TLC for intermediate tracking .

Q. How can the purity and structural integrity of Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-olate be validated?

Purity assessment requires a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and detect impurities.

- X-ray crystallography (using SHELXL software) for definitive structural elucidation, particularly to resolve tautomeric forms or counterion interactions .

- Mass spectrometry (MS) for molecular weight verification.

- Elemental analysis to validate sodium content and stoichiometry.

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

Solubility varies with solvent polarity: it is highly soluble in polar solvents like water or DMSO but less so in nonpolar solvents. Stability studies should assess degradation under varying pH, temperature, and light exposure. Accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) combined with HPLC monitoring can identify decomposition products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., charge distribution at the pyrimidine ring) to predict nucleophilic/electrophilic sites. Molecular docking studies (using software like AutoDock Vina) may explore interactions with biological targets, such as enzymes or receptors, by analyzing binding affinities and steric compatibility .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?

Discrepancies between NMR and X-ray data often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To address this:

Q. How does the sodium counterion influence the compound’s reactivity in catalytic or supramolecular applications?

The sodium ion may act as a Lewis acid, facilitating coordination with electron-rich moieties in catalytic cycles. In supramolecular chemistry, it can mediate self-assembly via ion-dipole interactions. Experimental approaches include:

- Conducting ion-exchange experiments (e.g., replacing Na⁺ with K⁺ or Li⁺) to study counterion effects.

- Using isothermal titration calorimetry (ITC) to quantify binding energetics with host molecules .

Q. What are the methodological challenges in tracking this compound’s degradation pathways under oxidative/reductive conditions?

Key challenges include identifying transient intermediates and distinguishing primary degradation products from artifacts. Solutions involve:

- LC-MS/MS with high-resolution mass detection to capture short-lived species.

- Isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways.

- Controlled oxidative/reductive environments (e.g., H₂O₂ or NaBH₄) to simulate degradation .

Key Considerations for Researchers

- Reproducibility : Document reaction conditions rigorously, including solvent purity and equipment calibration.

- Data Validation : Cross-validate structural data across multiple techniques to mitigate instrument-specific artifacts.

- Safety : Follow waste management protocols for sodium-containing byproducts (e.g., neutralization before disposal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.